molecular formula C23H20N4O3S B11260830 2-(pyridin-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide

2-(pyridin-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide

Cat. No.: B11260830
M. Wt: 432.5 g/mol
InChI Key: BXTKFJOTZPMZLX-UHFFFAOYSA-N
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Description

The compound 2-(pyridin-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide (hereafter referred to as the target compound) is a quinoline-4-carboxamide derivative characterized by a pyridin-2-yl substituent at the quinoline C2 position and a 4-sulfamoylphenethylamide group at the C4 position. Quinoline carboxamides are a class of nitrogen-containing heterocycles with broad applications in medicinal chemistry due to their ability to interact with biological targets such as enzymes and receptors.

Properties

Molecular Formula

C23H20N4O3S

Molecular Weight

432.5 g/mol

IUPAC Name

2-pyridin-2-yl-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide

InChI

InChI=1S/C23H20N4O3S/c24-31(29,30)17-10-8-16(9-11-17)12-14-26-23(28)19-15-22(21-7-3-4-13-25-21)27-20-6-2-1-5-18(19)20/h1-11,13,15H,12,14H2,(H,26,28)(H2,24,29,30)

InChI Key

BXTKFJOTZPMZLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of pyridine.

    Attachment of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chloride in the presence of a base like triethylamine.

    Final Coupling: The final step involves coupling the pyridine and quinoline intermediates using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-(pyridin-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(pyridin-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The quinoline and pyridine rings can intercalate with DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural homology with several quinoline-4-carboxamide derivatives reported in the literature. Key analogues include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Features Reference
Target Compound C2: Pyridin-2-yl; C4: 4-Sulfamoylphenethylamide C24H21N4O3S 445.5 Not reported Sulfamoyl group enhances polarity and potential H-bonding
N-[2-(4-Methoxyphenyl)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide C2: Pyridin-2-yl; C4: 4-Methoxyphenethylamide C24H21N3O2 383.4 Not reported Methoxy group increases lipophilicity
N-(Naphthalen-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide C2: Pyridin-3-yl; C4: Naphthalen-2-ylamide C25H17N3O 375.4 215–216 Bulky naphthyl group reduces solubility
6-Fluoro-2-(4-(morpholinomethyl)phenyl)-N-(2-(pyrrolidin-1-yl)ethyl)quinoline-4-carboxamide C2: 4-(Morpholinomethyl)phenyl; C4: Pyrrolidinylethylamide C27H31FN4O2 466.5 Not reported Fluorine and morpholine enhance bioavailability
N-[2-(2-Cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]-6-(3-piperazin-1-ylpropoxy)quinoline-4-carboxamide C4: Piperazine-propoxy; Side chain: Cyano-difluoropyrrolidine C24H28F2N6O3 510.5 Not reported Piperazine and cyano groups improve CNS penetration
Key Observations :

Pyridinyl vs. Aryl Substituents: The pyridin-2-yl group at C2 (target compound) is structurally similar to pyridin-3-yl () but may exhibit distinct electronic effects due to nitrogen positioning, influencing π-π stacking interactions. Side Chain Variations: The 4-sulfamoylphenethylamide side chain contrasts with morpholine- or piperazine-containing derivatives (), which often enhance solubility and pharmacokinetics.

Synthetic Routes: Many analogues (e.g., ) are synthesized via nucleophilic substitution or coupling reactions. For instance, microwave-assisted synthesis (e.g., ) achieves higher yields (72.3% for compound 9) compared to traditional methods (10–23% for compounds 7–10 in ).

Biological Activity :

  • While direct data for the target compound are absent, structural analogues demonstrate diverse activities:

  • Antimicrobial Activity : Derivatives with fluorinated side chains (e.g., ) exhibit multi-stage antimicrobial effects, suggesting the sulfamoyl group in the target compound could similarly contribute to antibacterial or antifungal activity.
  • Kinase Inhibition : Piperazine- and morpholine-containing compounds () are often explored as kinase inhibitors, implying the target compound’s sulfamoyl group may interact with kinase ATP-binding pockets.

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